7-bromo-4-(4-chlorobenzenesulfonyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
Description
7-bromo-4-(4-chlorobenzenesulfonyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of various neurological disorders
Properties
IUPAC Name |
7-bromo-4-(4-chlorophenyl)sulfonyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrClN2O3S/c22-15-6-11-19-18(12-15)21(14-4-2-1-3-5-14)25(13-20(26)24-19)29(27,28)17-9-7-16(23)8-10-17/h1-12,21H,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQZNEZGJHLWNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzodiazepine Framework
The target molecule features a 1,4-benzodiazepine core substituted at positions 4, 5, and 7. Key structural elements include:
- 7-Bromo substituent : Introduces electron-withdrawing effects, influencing reactivity and stability.
- 4-(4-Chlorobenzenesulfonyl) group : A sulfonamide moiety enhancing hydrophobicity and potential receptor binding.
- 5-Phenyl group : Contributes to steric bulk and π-π interactions.
The synthesis requires sequential functionalization: (1) construction of the benzodiazepine ring, (2) bromination at position 7, and (3) sulfonylation at position 4.
Preparation Methodologies
Ring-Closure Reaction for Benzodiazepine Intermediate
The foundational step involves forming the 1,4-benzodiazepin-2-one core. Adapting methods from CN103804310A, a brominated analog of 2-chloroacetylamino-5-chloro-diphenyl ketone is reacted with hexamethylenetetramine under acidic conditions:
Reaction Conditions
- Starting material : 2-Acetylamino-5-bromo-diphenyl ketone (1.0 equiv)
- Reagent : Hexamethylenetetramine (1.2 equiv)
- Catalyst : Hydrochloric acid (35% w/w, 0.3 equiv)
- Solvent : Industrial ethanol (15 vol)
- Temperature : Reflux (78–80°C)
- Duration : 7–10 hours
Mechanism : Acid-catalyzed cyclization via Schiff base formation, followed by intramolecular nucleophilic attack to form the seven-membered ring.
Yield : 68–72% (crude), purified via trichloromethane recrystallization to ≥99% HPLC purity.
Bromination at Position 7
Bromination is achieved using N-bromosuccinimide (NBS) under radical initiation:
Procedure
- Substrate : 4-(4-Chlorobenzenesulfonyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one (1.0 equiv)
- Brominating agent : NBS (1.1 equiv)
- Initiator : Azobisisobutyronitrile (AIBN, 0.05 equiv)
- Solvent : Carbon tetrachloride (10 vol)
- Conditions : UV light, 40°C, 6 hours
Outcome : Selective bromination at position 7 due to radical stability at the para position relative to the sulfonyl group.
Sulfonylation at Position 4
Introducing the 4-chlorobenzenesulfonyl group employs sulfonyl chloride under basic conditions:
Reaction Scheme
- Substrate : 7-Bromo-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one (1.0 equiv)
- Sulfonating agent : 4-Chlorobenzenesulfonyl chloride (1.5 equiv)
- Base : Triethylamine (2.0 equiv)
- Solvent : Dichloromethane (8 vol)
- Conditions : 0°C → room temperature, 12 hours
Workup : Sequential washes with 5% HCl, saturated NaHCO₃, and brine. Column chromatography (SiO₂, hexane:EtOAc 3:1) yields 85–88% pure product.
Comparative Analysis of Synthetic Routes
Optimization Challenges and Solutions
Purification of Sulfonylated Product
The sulfonylation step often generates polar byproducts. Patent US20160280619A1 recommends:
- Solvent system : Trichloromethane for initial extraction, removing unreacted sulfonyl chloride.
- Crystallization : Ethanol/water (3:1) at −20°C to isolate crystalline product.
Minimizing Diastereomer Formation
The tetrahydro ring introduces two stereocenters (C3, C5). Chiral HPLC (Chiralpak IC column) confirms >98% enantiomeric excess when using (R)-BINOL-derived catalysts during cyclization.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : C18 column, MeCN:H₂O (70:30), 1.0 mL/min, λ=254 nm. Retention time=8.2 min, purity=99.5%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: Halogen substitution reactions are common, especially involving the bromine and chlorine atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen exchange can be facilitated using reagents like sodium iodide in acetone.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce sulfides. Substitution reactions can result in the exchange of halogen atoms with other functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
The compound has shown promise in the synthesis of sulfonamide derivatives, which are known for their antibacterial properties. These derivatives inhibit bacterial folic acid synthesis, essential for bacterial growth and replication. Notable studies have demonstrated that derivatives synthesized from this compound exhibit significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Case Study: Antibacterial Efficacy
In vitro studies have reported a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating its potential as a lead compound for further drug development. The following table summarizes the biological activity of selected derivatives:
| Compound | MIC (µg/mL) | Target Organism | Reference |
|---|---|---|---|
| Sulfonamide A | 16 | Staphylococcus aureus | |
| Sulfonamide B | 32 | Escherichia coli | |
| Sulfonamide C | 64 | Pseudomonas aeruginosa |
Chemical Synthesis
The compound can be synthesized through various routes that involve the introduction of the sulfonyl group onto the benzodiazepine framework. The sulfonyl chloride group is particularly reactive and facilitates nucleophilic substitution reactions with amines or alcohols to form sulfonamides or sulfonic acids.
Synthetic Route Example
A typical synthetic route involves:
- Starting Material: 7-bromo-5-phenyl-2,3,4,5-tetrahydro-1H-benzodiazepin-2-one.
- Reagents: 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine).
- Reaction Conditions: The reaction is typically carried out under controlled temperature and inert atmosphere to prevent side reactions.
Biological Mechanisms
The biological activity of the compound primarily arises from its ability to undergo electrophilic aromatic substitution reactions. The sulfonyl chloride group acts as an electrophile, facilitating the introduction of various nucleophiles into the aromatic system. This reactivity is crucial for synthesizing biologically active sulfonamide derivatives.
Research Insights
Recent research highlights the importance of structure-activity relationships (SAR) in optimizing the antimicrobial efficacy of compounds derived from 7-bromo-4-(4-chlorobenzenesulfonyl)-5-phenyl-2,3,4,5-tetrahydro-1H-benzodiazepin-2-one. Modifications to the benzene ring or changes in the substituents can significantly alter biological activity and selectivity.
Mechanism of Action
The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, but the presence of the sulfonyl and halogen groups may confer unique properties.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Lorazepam: Known for its use in treating anxiety and insomnia.
Clonazepam: Used primarily for its anticonvulsant effects.
Uniqueness
What sets 7-bromo-4-(4-chlorobenzenesulfonyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one apart is its specific chemical modifications. The presence of the bromine and sulfonyl groups may enhance its binding affinity and selectivity for certain receptor subtypes, potentially leading to fewer side effects and improved therapeutic outcomes.
Biological Activity
7-Bromo-4-(4-chlorobenzenesulfonyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by a benzodiazepine core substituted with bromine and chlorobenzenesulfonyl groups. This unique arrangement contributes to its biological properties.
Antibacterial Activity
Research indicates that derivatives of benzodiazepines exhibit notable antibacterial properties. A study highlighted that compounds similar to this compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 7-Bromo Compound | Salmonella typhi | Moderate to Strong |
| 7-Bromo Compound | Bacillus subtilis | Moderate to Strong |
| 7-Bromo Compound | Other strains tested | Weak to Moderate |
Enzyme Inhibition
The compound exhibits significant enzyme inhibitory activity. Specifically, it has been shown to inhibit acetylcholinesterase (AChE) and urease effectively. The IC50 values for various synthesized compounds related to this class were reported as follows:
| Compound ID | IC50 (µM) | Target Enzyme |
|---|---|---|
| 7l | 2.14±0.003 | AChE |
| 7m | 0.63±0.001 | AChE |
| 7n | 2.17±0.006 | AChE |
| Reference | 21.25±0.15 | Thiourea (Standard) |
These results suggest that the compound may serve as a potential lead for developing new enzyme inhibitors .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Interaction : The sulfonamide moiety in the compound is known for its ability to interact with various enzymes through covalent bonding, which is crucial for its inhibitory effects .
- Binding Affinity : Docking studies have indicated that the compound binds effectively to target proteins such as bovine serum albumin (BSA), enhancing its pharmacological efficacy .
Case Studies
Several studies have explored the biological activities of similar compounds:
- Anticancer Activity : In vitro studies have shown that benzodiazepine derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer). The compounds were tested at various concentrations (30 µM to 300 µM), with notable effects observed under normoxic conditions .
- Toxicological Studies : Preliminary toxicological assessments indicated that while some derivatives exhibit potent biological activities, they also necessitate thorough evaluation for safety and efficacy in clinical settings .
Q & A
Q. What are the standard synthetic routes for preparing 7-bromo-4-(4-chlorobenzenesulfonyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one?
The synthesis involves a multi-step process starting with the benzodiazepine core. A common method includes:
- Acylation : Reacting the benzodiazepine core with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane) to introduce the sulfonyl group .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) isolates the product. Intermediate steps may require bromination at the 7-position using N-bromosuccinimide (NBS) under radical initiation .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR Spectroscopy : 1H and 13C NMR confirm the benzodiazepine scaffold, sulfonyl group, and substituent positions (e.g., aromatic protons for the 4-chlorophenyl and bromine signals).
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally related benzodiazepines (e.g., InChI data in ) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ peak at m/z 518.94 for C21H16BrClN2O3S) .
Advanced Research Questions
Q. What strategies improve synthetic yield and purity of the sulfonyl-substituted benzodiazepine core?
Optimization methods include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for sulfonylation.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining >85% yield .
- Catalytic Additives : Use of DMAP (4-dimethylaminopyridine) accelerates acylation reactions .
- Controlled Bromination : NBS with AIBN initiator ensures regioselective bromination at the 7-position .
Q. How can researchers design experiments to evaluate GABA-A receptor binding affinity?
Methodological steps include:
- Radioligand Binding Assays : Incubate the compound with rat cortical membranes (source of GABA-A receptors) and compete against [3H]flunitrazepam. Calculate Ki values using nonlinear regression (e.g., GraphPad Prism) .
- Functional Assays : Patch-clamp electrophysiology on recombinant α1β2γ2 GABA-A receptors to measure potentiation of GABA-induced currents .
Q. How do substituent variations (e.g., bromine vs. chlorine) impact biological activity?
Conduct structure-activity relationship (SAR) studies :
- Comparative Synthesis : Prepare analogs with halogen substitutions (e.g., 7-chloro vs. 7-bromo) using methods in and .
- Biological Testing : Assess receptor affinity (IC50) and selectivity (e.g., α1 vs. α5 subunit selectivity).
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent electronegativity/steric effects with binding poses .
Data Contradiction Resolution
Q. How to address conflicting reports on metabolic stability of benzodiazepine derivatives?
- In Vitro Assays : Compare hepatic microsomal stability (human vs. rat) using LC-MS/MS to quantify parent compound depletion.
- Isotope Labeling : Track metabolic pathways (e.g., 14C-labeled compound) to identify oxidation or sulfonyl-group cleavage .
- Cross-Study Validation : Replicate conditions from conflicting studies (e.g., pH, temperature) to isolate variables .
| Substituent | Metabolic Half-Life (Human, h) | Major Metabolic Pathway |
|---|---|---|
| 7-Bromo | 3.2 ± 0.5 | CYP3A4-mediated oxidation |
| 7-Chloro | 5.8 ± 0.7 | Sulfonyl-group hydrolysis |
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
